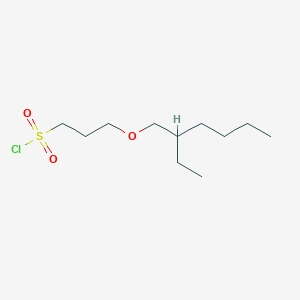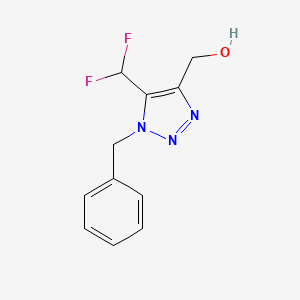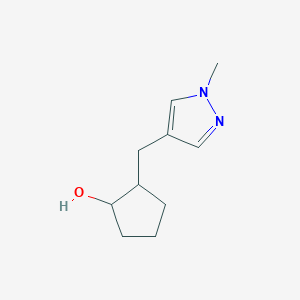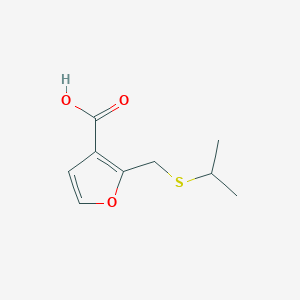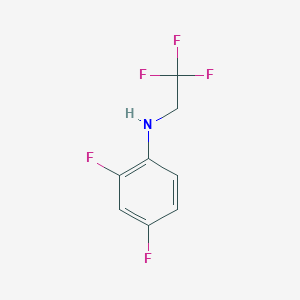
2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6F5N. This compound is characterized by the presence of both difluoro and trifluoro groups attached to an aniline structure. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline involves the N-trifluoroethylation of 2,4-difluoroaniline. This reaction can be catalyzed by iron porphyrin in the presence of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. The reaction proceeds via a one-pot N–H insertion reaction conducted through cascade diazotization/N-trifluoroethylation reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of readily available primary amines and secondary anilines as starting materials allows for efficient production of N-trifluoroethylated anilines in good yields .
Análisis De Reacciones Químicas
Types of Reactions
2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction: The aniline group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for research purposes.
Medicine: Fluorinated anilines are often explored for their potential as pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoroaniline: Similar in structure but lacks the trifluoroethyl group.
2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the difluoroaniline structure.
2,4,6-Trifluoroaniline: Contains an additional fluorine atom compared to 2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline.
Uniqueness
This compound is unique due to the combination of both difluoro and trifluoro groups, which imparts distinct chemical properties.
Propiedades
Fórmula molecular |
C8H6F5N |
|---|---|
Peso molecular |
211.13 g/mol |
Nombre IUPAC |
2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6F5N/c9-5-1-2-7(6(10)3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
Clave InChI |
MHXDNVGYZVHNOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


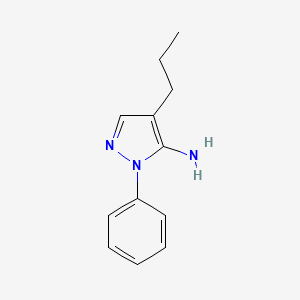
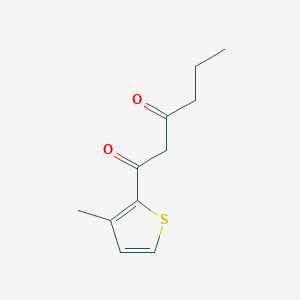
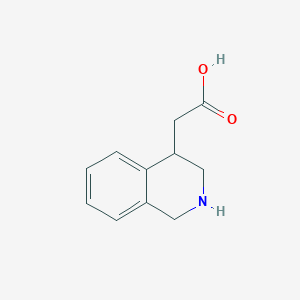


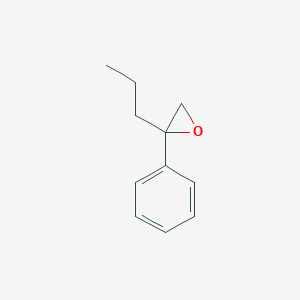
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)
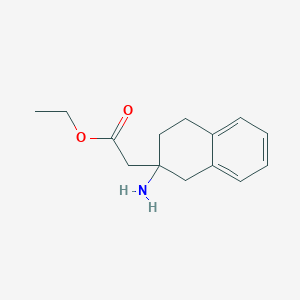
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)
